Triisopropylsilane

Descripción

Historical Context of Triisopropylsilane Utilization in Synthetic Chemistry

The application of trialkylsilanes, including this compound, gained significant traction in the late 1980s, particularly within the domain of solid-phase peptide synthesis (SPPS). A seminal 1989 paper by Pearson and colleagues highlighted the effectiveness of trialkylsilanes as scavengers during the cleavage of protecting groups with trifluoroacetic acid (TFA). springernature.comresearchgate.net In peptide synthesis, acid-labile protecting groups like the tert-butyl (Boc) group are commonly used. Upon cleavage with a strong acid such as TFA, these groups form stable carbocations (e.g., the tert-butyl cation). researchgate.netorgsyn.org These electrophilic carbocations can problematically alkylate nucleophilic residues in the peptide sequence, such as tryptophan, leading to undesired side products. researchgate.netspbu.ru

Historically, scavengers like anisole (B1667542) or thiols (e.g., ethanedithiol) were used to trap these carbocations. researchgate.net However, the introduction of trialkylsilanes like triethylsilane and this compound offered a highly efficient alternative. researchgate.netspbu.ru These silanes act as potent hydride donors in acidic media, irreversibly reducing the carbocations to inert hydrocarbons (e.g., isobutane (B21531) from the tert-butyl cation). orgsyn.org This process drives the deprotection equilibrium toward the desired unprotected peptide. orgsyn.org this compound, in particular, became widely used due to its efficacy and the volatility of its byproducts, which simplifies purification. rsc.org Its role has since expanded beyond a simple scavenger to that of a mild and selective reducing agent, a function that continues to be explored in contemporary research. nih.govnih.govnih.gov

Steric and Electronic Influences of the Triisopropylsilyl Moiety on Reactivity

The reactivity of this compound and the behavior of the corresponding triisopropylsilyl (TIPS) protecting group are governed by a combination of significant steric hindrance and distinct electronic effects.

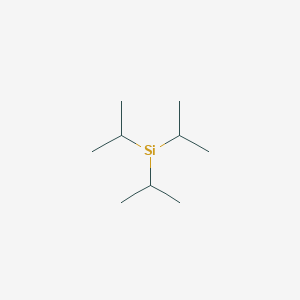

Steric Effects: The most prominent feature of the TIPS group is its substantial steric bulk, a direct consequence of the three large isopropyl groups bonded to the silicon atom. This steric shielding profoundly influences its reactivity. For instance, when used to form silyl (B83357) ethers to protect alcohols, the bulky nature of the TIPS group allows for high selectivity toward less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols. openochem.orggelest.com This steric hindrance is also responsible for the enhanced stability of the TIPS group compared to smaller silyl groups like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES). openochem.orgnih.gov The bulky groups physically obstruct the approach of nucleophiles or electrophiles to the silicon-oxygen bond, slowing the rate of cleavage under both acidic and basic conditions. openochem.org The relative stability of silyl ethers to hydrolysis generally increases with steric bulk. thermofishersci.in

Relative stability to acidic hydrolysis: TMS < TES < tert-butyldimethylsilyl (TBS) < TIPS < tert-butyldiphenylsilyl (TBDPS) harvard.edu

Relative stability to basic hydrolysis: TMS < TES < TBS ~ TBDPS < TIPS thermofishersci.in

This high steric demand is a key factor in its application as a selective reducing agent. For example, in the reduction of C-aryl glucosides, the use of the bulkier this compound over triethylsilane resulted in significantly higher diastereoselectivity for the β-anomer. princeton.edu

Electronic Effects: Electronically, silyl groups are generally considered to be electron-withdrawing by hyperconjugation and resonance, while being slightly electron-donating through induction due to the electropositive nature of silicon compared to carbon. rsc.orgu-tokyo.ac.jp The polarization of the Si-H bond in this compound results in a hydridic hydrogen, making the molecule a mild reducing agent. gelest.com However, compared to other trialkylsilanes, the electron-donating inductive effect of the three isopropyl groups increases the electron density at the silicon center. rsc.org This electronic property, combined with its steric profile, modulates its reactivity. In the context of protecting groups, the electronic nature of the silicon atom influences the lability of the silyl ether. While less dominant than the steric effects for the TIPS group, the electronic properties are crucial for its function as a hydride donor in scavenging and reduction reactions. orgsyn.orgnih.gov The interplay of these steric and electronic factors allows for the fine-tuning of reactivity, making this compound a highly selective and predictable reagent in modern organic synthesis. nih.govthermofishersci.in

Table 2: Selected Research Findings on this compound

| Research Area | Finding | Reference(s) |

|---|---|---|

| Peptide Synthesis | Functions as a highly effective scavenger of carbocations (e.g., tert-butyl) generated during the acidic cleavage of protecting groups. | springernature.comresearchgate.netorgsyn.orgrsc.org |

| Cysteine Deprotection | Can act as a reducing agent to facilitate the removal of S-protecting groups like acetamidomethyl (Acm) and 4-methoxybenzyl (Mob) from cysteine residues, particularly in the presence of TFA at elevated temperatures. | nih.govnih.govnih.gov |

| Selective Reductions | Used for the highly diastereoselective reduction of anomeric C-phenyl ketals to the corresponding β-C-aryl glucosides, demonstrating superior selectivity compared to less hindered silanes like triethylsilane. | princeton.eduresearchgate.net |

| Protecting Group Chemistry | The TIPS group is a robust protecting group for alcohols, showing greater stability towards both acidic and basic hydrolysis compared to smaller silyl groups like TMS, TES, and TBS due to its significant steric bulk. | openochem.orgthermofishersci.inharvard.edu |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4-methoxybenzyl |

| Acetamidomethyl |

| Anisole |

| Cysteine |

| Ethanedithiol |

| Hexane |

| Isobutane |

| Isopropylmagnesium chloride |

| Magnesium |

| Toluene |

| tert-Butyldimethylsilyl |

| tert-Butyldiphenylsilyl |

| tert-butyl |

| Trichlorosilane (B8805176) |

| Triethylamine |

| Triethylsilane |

| Trifluoroacetic acid |

| This compound |

| Trimethylsilyl |

Propiedades

InChI |

InChI=1S/C9H21Si/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYICYBLPGRURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90983439 | |

| Record name | Tri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Triisopropylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6485-79-6 | |

| Record name | Tri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, tris(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triisopropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Involving Triisopropylsilane

Synthesis of Triisopropylsilane and its Precursors

The preparation of this compound is commonly achieved through a Grignard reaction. This well-established method provides a reliable route to the target compound in high purity.

A typical two-step synthesis begins with the formation of the Grignard reagent, isopropylmagnesium chloride. This is accomplished by reacting magnesium metal with 2-chloropropane (B107684) in a suitable ether solvent, such as tetrahydrofuran (B95107) (THF). The resulting Grignard reagent is then carefully reacted with trichlorosilane (B8805176) (SiHCl₃) at low temperatures. molaid.com The use of a weak polar solvent during the second step is crucial as it helps to suppress side reactions, thereby reducing the formation of difficult-to-separate impurities. molaid.com Following the reaction, a simple distillation is usually sufficient to obtain this compound with a purity of up to 99%. molaid.com

Grignard Reagent Formation: CH₃CHClCH₃ + Mg → (CH₃)₂CHMgCl (in THF)

Reaction with Trichlorosilane: 3 (CH₃)₂CHMgCl + SiHCl₃ → ((CH₃)₂CH)₃SiH + 3 MgCl₂ (in a weak polar solvent)

This method represents an efficient and scalable process for producing high-purity this compound, a key starting material for numerous applications. molaid.com

Synthesis of this compound-Functionalized Reagents and Building Blocks

The triisopropylsilyl group is frequently incorporated into other molecules to create specialized reagents and building blocks with unique reactivity.

Preparation of Alkynyltriisopropylsilanes

Alkynylsilanes are important intermediates in organic synthesis, particularly in cross-coupling reactions. The bulky triisopropylsilyl group can be advantageous in controlling reactivity and selectivity.

(Bromoethynyl)this compound (B45337) can be synthesized from (triisopropylsilyl)acetylene (B1226034). molaid.comnih.gov The reaction involves treating the starting alkyne with N-bromosuccinimide (NBS) as the bromine source. The reaction is catalyzed by a silver salt, such as silver nitrate (B79036) (AgNO₃), and is typically carried out in acetone (B3395972) at room temperature. molaid.comnih.gov This method provides the desired bromoalkyne in high yield. nih.gov

(Iodoethynyl)this compound (B185827) is prepared through a different halogenation route. researchgate.net The process starts with the deprotonation of (triisopropylsilyl)acetylene using a strong base, like a solution of methyl lithium-lithium bromide complex (MeLi·LiBr), in dry tetrahydrofuran (THF) at a low temperature of -78 °C. researchgate.net This generates a lithium acetylide intermediate, which is then quenched with a solution of molecular iodine (I₂) to yield the final product. researchgate.net

Preparation of Formylthis compound

Formylsilanes are a class of acylsilanes that were historically challenging to synthesize and isolate due to their instability. However, the sterically demanding triisopropylsilyl group allows for the preparation of a stable example, Formyl(triisopropyl)silane . capes.gov.br The synthesis developed by J.A. Soderquist was a significant breakthrough in the field, providing access to this versatile building block. capes.gov.brresearchgate.net The procedure involves the reaction of a formyl anion equivalent with triisopropylsilyl chloride. While specific details of the original procedure require consulting the primary literature, subsequent work has built upon this foundation, highlighting its importance in accessing this and related compounds like thioformylsilanes. capes.gov.br

This compound as a Reagent in New Methodologies for Organic Synthesis

Beyond its role as a protecting group, this compound is an active reagent in a variety of synthetic transformations, primarily functioning as a selective reducing agent and a cation scavenger. researchgate.net

As a reducing agent , this compound's silicon-hydride bond acts as a mild source of hydride. This allows for the selective reduction of various functional groups. In the presence of a Lewis acid, it can reduce ketones and aldehydes to the corresponding alkanes. It is also employed for the selective reduction of epoxides to alcohols and amides to amines when used with transition-metal catalysts. The steric bulk of the triisopropylsilyl group can impart high diastereoselectivity in certain reductions.

In the field of peptide synthesis , this compound is widely used as a cation scavenger . researchgate.net During the acidic cleavage of protecting groups from amino acid side chains, highly reactive carbocation intermediates can be formed. researchgate.net this compound efficiently traps these cations by donating a hydride, preventing unwanted side reactions and improving the yield and purity of the final peptide. researchgate.netresearchgate.net

Recent research has shown that this compound is more than just a passive scavenger; it can actively participate in deprotection. Studies have demonstrated that in the presence of trifluoroacetic acid (TFA), this compound can act as a reducing agent to facilitate the removal of certain sulfur-protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But). molaid.comresearchgate.net The effectiveness of this deprotection is dependent on factors like temperature and reaction time. researchgate.net

Furthermore, this compound has been utilized in innovative carbon-carbon bond-forming reactions. For instance, in combination with a gold catalyst and a Brønsted acid like trifluoroacetic acid, it plays a crucial role in the direct alkynylation of thiophenes using TIPS-ethynyl-benziodoxolone, showcasing its utility in modern catalytic methods. researchgate.net

Applications of Triisopropylsilane in Organic Transformations

Triisopropylsilane as a Selective Reducing Agent

This compound is widely recognized for its role as a reducing agent in organic synthesis. Its bulky isopropyl groups contribute to its high selectivity in various reduction reactions. dakenchem.com The weakly hydridic nature of the Si-H bond allows for enhanced chemoselectivity, often requiring activation of the substrate to be reduced. acs.org

Reduction of Carbonyl Compounds (Ketones, Aldehydes)

This compound, in the presence of a Lewis acid such as titanium (IV) chloride, can selectively reduce ketones and aldehydes. This reduction typically proceeds via nucleophilic addition of a hydride from the silane (B1218182) to the carbonyl carbon. libretexts.orglibretexts.org The reaction initially forms a silylated alkoxide intermediate, which is then hydrolyzed to yield the corresponding alcohol. Aldehydes are reduced to primary alcohols, while ketones are converted to secondary alcohols. libretexts.org

The general mechanism involves the activation of the carbonyl group by the Lewis acid, making it more electrophilic and susceptible to hydride attack. The bulky nature of the triisopropylsilyl group often imparts a high degree of stereoselectivity in the reduction of chiral or sterically hindered carbonyl compounds.

Reduction of Epoxides

The reduction of epoxides to alcohols is a significant transformation in organic synthesis, and this compound has proven to be an effective reagent for this purpose. researchgate.net The ring-opening of epoxides can be catalyzed by various transition metals, and the regioselectivity of the reaction is a key consideration. researchgate.net

In the presence of a suitable catalyst, this compound can facilitate the regioselective hydrogenation of terminal epoxides to yield alcohols. researchgate.net For instance, under basic conditions, the hydride from the silane typically attacks the less sterically hindered carbon of the epoxide in an SN2-like fashion. This process results in an inversion of stereochemistry at the site of attack. The initial product is an alkoxide, which upon workup, yields the corresponding alcohol. The regioselectivity can be influenced by the choice of catalyst and reaction conditions, with some systems favoring the formation of primary alcohols from terminal epoxides, while others yield secondary alcohols. researchgate.net

Selective Reduction of C-Arylglucosides

This compound has demonstrated remarkable selectivity in the reduction of C-arylglucosides. sigmaaldrich.com This is particularly important in the synthesis of bioactive molecules like the SGLT2 inhibitors, a class of drugs used to treat type II diabetes. acs.org The stereoselective reduction of an anomeric C-phenyl ketal is a crucial step in the synthesis of these compounds. researchgate.net

Research has shown that while the reduction of tetra-O-benzyl-protected 1C-phenylglucoside with triethylsilane and BF3·OEt2 yields a mixture of anomers, the use of the more sterically bulky this compound results in a significantly higher diastereomeric ratio, favoring the β-anomer. researchgate.netprinceton.edu The increased steric hindrance of this compound is credited with enhancing the selectivity of the reduction, providing a much higher ratio of the desired β-C-aryl glucoside. researchgate.netprinceton.edu

Table 1: Comparison of Silane Reagents in the Reduction of 2,3,4,6-tetra-O-benzyl-1C-phenylglucoside

| Silane Reagent | Anomeric Ratio (β:α) | Reference |

|---|---|---|

| Triethylsilane | 4:1 | princeton.edu |

| This compound | >35:1 | researchgate.netprinceton.edu |

This table illustrates the superior selectivity of this compound in the reduction of C-arylglucosides compared to less sterically hindered silanes.

Reductions of Amides to Amines (Transition-Metal Catalyzed)

The reduction of amides to amines is a fundamental transformation in organic chemistry, and this compound is utilized in transition-metal-catalyzed hydrosilylation reactions to achieve this. sigmaaldrich.comresearchgate.net This method offers an alternative to traditional reducing agents. mdpi.com The reaction involves the deoxygenative reduction of the amide carbonyl group. A variety of transition-metal complexes, including those of ruthenium, rhodium, and iridium, can catalyze this reaction. researchgate.net

The process generally requires a catalyst to activate the otherwise unreactive amide carbonyl group towards reduction by the silane. researchgate.net The choice of catalyst and silane can influence the reaction conditions and selectivity. While many systems have been developed, the use of more abundant and environmentally benign base metals like iron and manganese is an area of active research. mdpi.com

General Considerations for Silane-Based Reductions

Silane-based reductions, including those with this compound, offer several advantages in organic synthesis. acs.org Organosilanes are generally considered safer and easier to handle than many traditional metal hydride reagents like lithium aluminum hydride. acs.orgresearchgate.net The byproducts of these reactions are often volatile or easily removed.

The reactivity of the Si-H bond can be tuned by the substituents on the silicon atom. Trialkylsilanes like this compound are effective for the reduction of substrates that can form stable carbocation intermediates. researchgate.net The steric bulk of the silane, as seen with this compound, can be a powerful tool for controlling stereoselectivity. gelest.com Furthermore, this compound is often used as a cation scavenger in peptide synthesis during the acidic cleavage of protecting groups. wikipedia.orggelest.comdntb.gov.uanih.gov

This compound in Cross-Coupling Reactions

Beyond its role as a reducing agent, this compound and its derivatives are valuable participants in cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Derivatives such as (iodoethynyl)this compound (B185827) and (bromoethynyl)this compound (B45337) are utilized in palladium-catalyzed reactions like the Sonogashira coupling. vulcanchem.com In these reactions, the carbon-halogen bond serves as a reactive site for coupling with a terminal alkyne. The bulky triisopropylsilyl group can act as a protecting group for the terminal alkyne, preventing its self-coupling and allowing for selective reaction at the C-H bond of the alkyne. gelest.com For instance, in the synthesis of unsymmetrical polyynes, (triisopropylsilyl)acetylene (B1226034) is used as a coupling partner under modified Sonogashira conditions. orgsyn.org

Furthermore, triisopropylsilanethiol (B126304) (TIPS-SH) has been employed as a thiol surrogate in the synthesis of unsymmetrical diaryl thioethers through transition-metal-free, visible-light-promoted C–S cross-coupling reactions. nih.gov This highlights the expanding utility of this compound derivatives in developing novel and more sustainable synthetic methodologies.

This compound in Hydrogen Atom Transfer (HAT) Catalysis

Hydrogen Atom Transfer (HAT) has become a powerful strategy for the functionalization of otherwise inert C-H bonds. researcher.life In this context, this compound derivatives have been employed as effective HAT reagents, particularly in photocatalyzed reactions.

A notable example is the use of triisopropylsilanethiol (TIS-SH) in a metal-free, visible-light-mediated C-H silylation of 2H-indazoles. rsc.orgrsc.org In this process, a photocatalyst, such as 4CzIPN, absorbs light and initiates a radical pathway. rsc.orgrsc.org The triisopropylsilanethiol acts as a HAT catalyst, facilitating the generation of a silyl (B83357) radical from triphenylsilane. rsc.orgrsc.org This reaction demonstrates good tolerance for various functional groups and provides access to silylated indazoles in high yields. rsc.org The proposed mechanism involves the HAT catalyst interacting in a polarity-matched process with the silane. rsc.org

Furthermore, research has explored the use of this compound in photoredox tandem catalysis systems. For instance, a combination of a photocatalyst and a thiophosphoric acid derivative has been shown to effectively alkylate various C-H bonds, including formyl, benzylic, and ethereal C-H bonds. mdpi.com While not the primary HAT catalyst itself, the chemistry showcases the broader context in which silanes can participate in HAT-driven transformations. In some photocatalyzed reactions, triisopropylsilanethiol has been utilized as a HAT catalyst to generate a benzylic radical, which can then undergo further reactions like carboxylation with CO2. acs.org

Table 1: Application of this compound Derivatives in HAT Catalysis

| Reaction Type | Role of this compound Derivative | Catalyst System | Substrate Example | Product Type |

| C-H Silylation | HAT catalyst (as Triisopropylsilanethiol) | 4CzIPN (photocatalyst) | 2H-indazoles | Silylated indazoles |

| Carboxylation of Benzylic C-H | HAT catalyst (as Triisopropylsilanethiol) | 2,3,4,6-tetra(9H-carbazol-9-yl)-5-(1-phenylethyl)benzonitrile (photosensitizer) | Ethylbenzene | 2-Phenylpropionic acid |

This compound in Carbon-Carbon Bond Formation

While not a direct precursor for forming carbon-carbon bonds in the way an organometallic reagent might be, this compound plays a crucial role as a reductant in catalytic systems that facilitate C-C bond formation and cleavage. thermofisher.kr

In the realm of transition-metal catalysis, this compound has been utilized as a reductant in iridium-catalyzed reductive cleavage of unstrained aliphatic carbon-carbon bonds in dinitriles. Mechanistic studies of this C-C bond cleavage have paved the way for the development of a novel catalytic method for C-C bond formation. Specifically, the same iridium catalyst can be employed for the Michael-type hydroalkylation of cyclic α,β-unsaturated ketones with alkyl aryl nitriles, leading to the formation of 3-substituted cyclohexanones with a quaternary carbon center.

Another significant application of this compound in the context of C-C bond formation is in the synthesis of C-arylglucosides, which are important motifs in several therapeutic agents. researchgate.net In the reduction of an anomeric C-phenyl ketal, the choice of the organosilane reducing agent was found to be critical for the stereoselectivity of the reaction. While reduction with triethylsilane resulted in a mixture of anomers, the use of the bulkier this compound as the reducing agent in the presence of a Lewis acid like BF3·OEt2 led to a significantly higher diastereoselectivity, favoring the formation of the β-anomer. researchgate.net This highlights how the steric properties of this compound can be leveraged to control the stereochemical outcome of a reaction that establishes a key carbon-carbon bond. acs.orgresearchgate.net

Table 2: Role of this compound in C-C Bond Formation Strategies

| Reaction Type | Role of this compound | Catalyst/Reagent System | Substrate Example | Key Outcome |

| Michael-type Hydroalkylation | Reductant | Iridium catalyst | Cyclic α,β-unsaturated ketone and alkyl aryl nitrile | Formation of 3-substituted cyclohexanones |

| Reductive Cleavage of Anomeric Hydroxyl Group | Stereoselective Reducing Agent | BF3·OEt2 | Tetra-O-benzyl-protected 1-C-phenylglucoside | High diastereoselectivity for the β-anomer of the C-arylglucoside |

This compound in Functional Group Derivatization

A widespread application of this compound in organic synthesis is in the protection and deprotection of functional groups. gelest.com The triisopropylsilyl (TIPS) group is a sterically demanding protecting group used for alcohols, phenols, diols, amines, carboxylic acids, and thiols. gelest.comdakenchem.com

However, this compound itself is more commonly employed as a reagent in deprotection strategies, particularly in peptide synthesis. nih.govnih.gov During the acid-catalyzed removal of protecting groups like trityl (Trt), tert-butyloxycarbonyl (Boc), and tert-butyl (But), stable carbocations are generated. nih.govresearchgate.net this compound acts as a cation scavenger by donating a hydride to these electrophilic species, thus preventing them from reacting with nucleophilic amino acid side chains. nih.govresearchgate.net

Beyond its role as a scavenger, this compound is an active reducing agent in the removal of certain S-protecting groups from cysteine residues. nih.govnih.govresearchgate.net In the presence of trifluoroacetic acid (TFA), TIS can facilitate the cleavage of acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But) protecting groups from cysteine. nih.govnih.gov Studies have shown the lability of these protecting groups in a TFA/TIS mixture follows the order: Cys(Mob) > Cys(Acm) > Cys(But). nih.govnih.gov This reductive cleavage by TIS can also promote the formation of disulfide bonds. nih.govnih.gov

Table 3: Deprotection of Cysteine S-Protecting Groups using this compound

| Protecting Group | Reagent System | Relative Lability |

| 4-methoxybenzyl (Mob) | TFA/TIS | High |

| Acetamidomethyl (Acm) | TFA/TIS | Medium |

| tert-butyl (But) | TFA/TIS | Low |

Role of Triisopropylsilane in Specialized Synthetic Strategies

Triisopropylsilane as a Protecting Group in Organic Synthesis

The triisopropylsilyl (TIPS) group is a robust protecting group for various functional groups in organic synthesis. tcichemicals.com Its significant steric bulk allows for selective protection and imparts high stability to the protected functional group under a range of reaction conditions. tcichemicals.com

Protection of Alcohols (Selective Primary Alcohol Silylation)

The TIPS group is frequently employed for the protection of alcohols, with a notable preference for less sterically hindered primary alcohols. chemicalbook.comchemicalbook.in This selectivity is a direct consequence of the large steric demand of the three isopropyl groups attached to the silicon atom. When a molecule contains both primary and secondary hydroxyl groups, reaction with a triisopropylsilylating agent, such as triisopropylsilyl chloride (TIPSCl), can selectively protect the primary alcohol, leaving the secondary alcohol available for further transformation. chemicalbook.comchemicalbook.in This chemoselectivity is a valuable tool in the synthesis of complex polyhydroxylated natural products. The silylation of alcohols is often carried out using a hydrosilane in the presence of a suitable catalyst. researchgate.net

Table 1: Comparison of Silyl (B83357) Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Relative Steric Hindrance | Common Deprotection Conditions |

|---|---|---|---|

| Trimethylsilyl (B98337) | TMS | Low | Mildly acidic or basic conditions |

| Triethylsilyl | TES | Moderate | Acidic conditions, fluoride (B91410) ions |

| tert-Butyldimethylsilyl | TBDMS/TBS | High | Acidic conditions, fluoride ions |

| Triisopropylsilyl | TIPS | Very High | Strongly acidic conditions, fluoride ions |

This table provides a general comparison. Specific reaction conditions can vary.

Protection of Amines

This compound derivatives can also be used to protect amines. tcichemicals.comnbinno.com The resulting N-TIPS protected amines exhibit enhanced stability. A method for the dehydrogenative N-((triisopropylsilyl)oxy)carbonyl (Tsoc) protection of amines has been developed using palladium on carbon (Pd/C), this compound, and carbon dioxide gas. rsc.org This method avoids the formation of salt byproducts, simplifying the purification process. rsc.org The protection of amines is crucial in many synthetic sequences to prevent unwanted side reactions of the nucleophilic amino group. gelest.com

Protection of Thiols

The protection of the highly nucleophilic thiol group is essential in many synthetic endeavors. The triisopropylsilyl group can be used to form a stable thioether, effectively masking the reactivity of the thiol. gelest.com This protection strategy is particularly relevant in the context of cysteine-containing peptides, as will be discussed later. The steric bulk of the TIPS group provides robust protection under various conditions.

Protection of Carboxylic Acids

While less common than for alcohols, this compound can be used to protect carboxylic acids by forming silyl esters. nbinno.com The protection of carboxylic acids is necessary to mask their acidic proton and the nucleophilicity of the carboxylate anion. jku.at The resulting TIPS esters are generally stable but can be cleaved when necessary.

Steric Hindrance and Selectivity in Triisopropylsilyl Protecting Group Strategies

The defining characteristic of the triisopropylsilyl protecting group is its significant steric hindrance, which is greater than that of more common silyl groups like TMS, TES, and TBDMS. tcichemicals.comnih.gov This steric bulk is the primary determinant of its reactivity and selectivity. nih.gov In glycosylation reactions, for instance, the presence of a bulky silyl group on the glycosyl donor can significantly influence the stereochemical outcome of the reaction, often favoring the formation of one anomer over the other due to steric shielding of one face of the molecule. nih.gov The high steric demand of the TIPS group allows for the selective protection of the most accessible functional groups in a multifunctional molecule, a feature that is widely exploited in complex organic synthesis. tcichemicals.comchemicalbook.in

This compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial reagent in modern solid-phase peptide synthesis (SPPS), primarily employed during the final cleavage step to deprotect the synthesized peptide and release it from the solid support. nih.govresearchgate.net Its main role is to act as a cation scavenger. chemicalbook.comresearchgate.net

During SPPS, amino acids with reactive side chains are protected with various protecting groups. researchgate.net Many of these protecting groups, such as the tert-butyl (But) and trityl (Trt) groups, are removed by acidolysis, typically with strong acids like trifluoroacetic acid (TFA). nih.govpeptide.com This acid-catalyzed cleavage generates stable carbocations (e.g., the tert-butyl cation or the trityl cation). chemicalbook.comnih.gov

These electrophilic carbocations can react with nucleophilic residues in the peptide chain, such as tryptophan, methionine, and cysteine, leading to undesired side products. researchgate.net this compound is added to the cleavage cocktail to "scavenge" or trap these reactive carbocations. researchgate.netpeptide.com It achieves this by donating a hydride ion (H⁻) from its silicon-hydrogen bond to the carbocation in an irreversible reaction, thus neutralizing it. chemicalbook.comnih.gov For instance, the trityl cation is reduced to the inert triphenylmethane. thieme-connect.de

Table 2: Common Cleavage Cocktails in SPPS Containing this compound

| Reagent | Typical Composition | Purpose of this compound |

|---|---|---|

| Reagent B | Trifluoroacetic acid (TFA) (88%), Phenol (B47542) (5%), Water (5%), This compound (2%) | Cation scavenger, especially for trityl-based protecting groups. peptide.com |

| Reagent K | TFA, Thioanisole, Water, Phenol, This compound | General cleavage reagent for peptides with sensitive residues like Cys, Met, Trp, and Tyr. peptide.com |

Beyond its role as a scavenger, there is strong evidence that this compound can also act as a reducing agent to facilitate the removal of certain S-protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and even the more resilient tert-butyl (But) group, in the presence of TFA. nih.govsigmaaldrich.comnih.gov This dual functionality as both a scavenger and a deprotection-assisting agent highlights the importance of carefully considering the composition of the cleavage cocktail, including the concentration of TIS, the temperature, and the reaction time, especially when the preservation of a specific cysteine-protecting group is desired. nih.govnih.gov The lability of these cysteine protecting groups in the presence of TFA/TIS follows the order: Cys(Mob) > Cys(Acm) > Cys(But). nih.gov

Role as a Cation Scavenger in Acidic Deprotection Conditions

During the final cleavage step in SPPS, strong acids like trifluoroacetic acid (TFA) are used to remove acid-labile protecting groups from amino acid side chains and to cleave the synthesized peptide from the resin support. researchgate.netnih.gov This process generates highly reactive carbocations from protecting groups such as trityl (Trt) and tert-butyl (t-Bu). nih.govresearchgate.net If not neutralized, these electrophilic species can reattach to nucleophilic residues on the peptide chain, particularly tryptophan, leading to undesired side products. researchgate.net

This compound acts as an efficient cation scavenger by donating a hydride ion to these carbocations in an irreversible manner, thus preventing side reactions and ensuring the integrity of the final peptide product. nih.govresearchgate.net The bulky isopropyl groups on the silicon atom provide steric hindrance, which contributes to its effectiveness and selectivity. dakenchem.com

Active Reductant Role in S-Protecting Group Removal from Cysteine Residues

Beyond its role as a scavenger, this compound has been demonstrated to function as a reducing agent, facilitating the removal of specific sulfur-protecting groups from cysteine residues. nih.govdntb.gov.ua This reductive capacity is particularly relevant for the deprotection of groups like acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But) in the presence of TFA. nih.govresearchgate.net

The mechanism involves the donation of a hydride from the silicon-hydrogen bond to the protected sulfur, leading to the cleavage of the protecting group. Research has shown that the lability of these protecting groups in a TFA/TIS mixture follows the order: Cys(Mob) > Cys(Acm) > Cys(But). dntb.gov.uanih.gov This active reductant role has expanded the utility of this compound, allowing for its use in orthogonal deprotection strategies where selective removal of cysteine protecting groups is required. nih.govdntb.gov.ua

Table 1: Lability of Cysteine Protecting Groups in TFA/TIS

| Protecting Group | Lability in TFA/TIS |

|---|---|

| 4-methoxybenzyl (Mob) | High |

| Acetamidomethyl (Acm) | Moderate |

| tert-butyl (But) | Low |

This table illustrates the relative ease of removal of common cysteine protecting groups when treated with a solution of trifluoroacetic acid (TFA) and this compound (TIS). Data compiled from multiple studies. dntb.gov.uanih.gov

Influence on Disulfide Bond Formation During Deprotection

An interesting and significant consequence of using this compound during deprotection is its influence on the formation of disulfide bonds. nih.govdntb.gov.ua The deprotection of cysteine residues generates free thiols (Cys-SH), which can then be oxidized to form disulfide bridges, a critical post-translational modification for the structure and function of many peptides.

This compound has been observed to promote disulfide bond formation, possibly through transient interactions between silicon and sulfur that facilitate the oxidation process. nih.gov This property can be harnessed to control the formation of disulfide bonds in a regioselective manner, which is crucial for the synthesis of complex peptides with multiple disulfide linkages. nih.gov

Optimization of this compound Concentration and Reaction Conditions in SPPS

However, the optimal concentration can vary depending on the specific peptide sequence and the protecting groups employed. nih.govnih.gov Factors such as temperature and reaction time also play a critical role. nih.govdntb.gov.ua For instance, higher temperatures can enhance the rate of both deprotection and disulfide bond formation. nih.gov Careful optimization of these parameters is essential to maximize the yield and purity of the target peptide while minimizing side reactions. creative-peptides.comacs.org

This compound in the Synthesis of Nucleosides, Nucleotides, and Carbohydrates

The utility of this compound extends to the synthesis of other important biomolecules, including nucleosides, nucleotides, and carbohydrates. dakenchem.com In this context, it is often used in conjunction with other reagents to achieve selective transformations.

For example, the combination of triethylsilane, a related hydrosilane, with iodine has been shown to be an effective promoter for N-glycosidation reactions in the synthesis of natural and modified nucleosides. nih.gov While this specific example uses triethylsilane, the underlying principle of using a silane (B1218182) as a reducing agent and to facilitate key bond formations is applicable to this compound as well, particularly in the context of protecting group chemistry for the hydroxyl groups of carbohydrates. acs.org The steric bulk of the triisopropylsilyl (TIPS) group makes it a valuable protecting group for hydroxyl functions in carbohydrate and nucleoside chemistry, allowing for selective protection and deprotection schemes. dakenchem.com

This compound in the Synthesis of Complex Organic Molecules

The unique reactivity of this compound makes it a valuable tool in the synthesis of complex organic molecules, where selectivity and control over reactive intermediates are paramount. chemimpex.comontosight.ai

Total Synthesis Applications

In the realm of total synthesis, this compound has been employed as a selective reducing agent. dakenchem.com Its bulky isopropyl groups allow for high diastereoselectivity in certain reduction reactions. dakenchem.com For instance, it has been used for the β-selective reduction of C-phenyl ketones. dakenchem.com

One notable application is in the total synthesis of diazaquinomycins H and J, where this compound was used to enhance the efficiency of the reaction sequence. sigmaaldrich.com Another example is in the synthesis of C-arylglucosides, where the use of this compound as the reducing agent led to a significantly higher β:α anomer ratio compared to less sterically hindered silanes like triethylsilane. researchgate.net These examples underscore the importance of this compound in achieving high levels of stereocontrol in the construction of complex molecular architectures.

Synthesis of Bioactive Compounds and Pharmaceuticals

This compound (TIPS) is a crucial reagent in the synthesis of complex bioactive molecules and pharmaceuticals, primarily utilized as a protecting group and a reducing agent. chemimpex.comzmsilane.comdakenchem.com Its bulky triisopropylsilyl group offers steric hindrance, which is instrumental in the synthesis of nucleosides, nucleotides, and carbohydrates. dakenchem.com

A significant area of application for this compound is in peptide synthesis. biosynth.com During the synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), TIPS is widely employed as a cation scavenger. nih.govnih.gov When acidic conditions are used to remove protecting groups from amino acid side-chains, stable carbocations can be formed. nih.gov this compound effectively traps these carbocations by donating a hydride, thus preventing unwanted side reactions and improving the yield of the desired peptide. nih.gov

Furthermore, research has demonstrated that this compound is not merely a passive scavenger but can also act as a reducing agent to actively facilitate the removal of certain protecting groups. nih.govnih.gov Specifically, it aids in the cleavage of acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But) protecting groups from cysteine residues in the presence of trifluoroacetic acid (TFA). nih.govnih.gov This dual role as a scavenger and a deprotection agent enhances its utility in the synthesis of complex peptides. nih.gov An example includes its use in the synthesis of 4-pyrrole phenylacyl peptide.

The following table summarizes the role of this compound in the deprotection of S-protected cysteine residues, a critical step in the synthesis of many bioactive peptides.

| Protecting Group | Reagents | Outcome | Reference |

| Acetamidomethyl (Acm) | TFA / TIS | Deprotection and disulfide formation | nih.govnih.gov |

| 4-Methoxybenzyl (Mob) | TFA / TIS | Deprotection and disulfide formation | nih.govnih.gov |

| tert-Butyl (But) | TFA / TIS | Deprotection and disulfide formation | nih.govnih.gov |

TFA: Trifluoroacetic Acid, TIS: this compound

The lability of these cysteine protecting groups in a TFA/TIS mixture follows the order: Cys(Mob) > Cys(Acm) > Cys(But). nih.gov This selective reactivity allows for strategic deprotection in complex peptide synthesis. nih.gov

This compound in Regioselective Transformations (e.g., Thiocyanation of TIPS-Protected Phenols)

The triisopropylsilyl (TIPS) group serves as an effective directing group in various chemical reactions, enabling high regioselectivity. A prime example of this is the regioselective thiocyanation of phenols. Arylthiocyanate compounds are valuable precursors in the development of pharmaceuticals and agrochemicals. sioc-journal.cn

A recently developed method achieves the transition-metal-free regioselective thiocyanation of TIPS-protected phenol derivatives. sioc-journal.cnsioc-journal.cn This process utilizes ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as the thiocyanating agent and potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. sioc-journal.cnsioc-journal.cn The reaction proceeds under mild conditions—at room temperature for one hour in a sealed tube—and produces the desired thiocyanated phenols in good to excellent yields. sioc-journal.cnsioc-journal.cn The bulky TIPS group directs the thiocyanation to a specific position on the aromatic ring.

This methodology has proven to be robust, tolerating a wide variety of functional groups on the phenol derivative. sioc-journal.cnsioc-journal.cn Its practical applicability has been successfully demonstrated in the late-stage C-H thiocyanation of several bioactive molecules. sioc-journal.cnsioc-journal.cn

The table below details the results of the regioselective thiocyanation of TIPS-protected bioactive phenols.

| Bioactive Molecule | Product Yield | Reference |

| Thymol | 91% | sioc-journal.cn |

| Amylcresol | 89% | sioc-journal.cn |

| Phenethyl resorcinol | 81% | sioc-journal.cn |

This regioselective transformation highlights the utility of the TIPS protecting group beyond simple steric shielding, actively guiding the introduction of functional groups to specific sites on a molecule. This level of control is highly valuable in the synthesis of complex and pharmaceutically important compounds. sioc-journal.cnsioc-journal.cn

Advanced Mechanistic and Computational Investigations of Triisopropylsilane Reactions

Computational Studies of Triisopropylsilane Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactions of this compound. numberanalytics.comuni-wuerzburg.de These studies provide detailed insights into reaction energetics, transition state structures, and the factors governing selectivity, complementing experimental findings. figshare.com

Researchers have employed various DFT functionals and basis sets to model reactions involving this compound. For instance, the M06-L functional has been used for geometry optimization of triisopropylsilyl compounds, while methods like B97-D and PBE1PBE-D3BJ have been applied to elucidate reaction mechanisms and enantioselectivity. rsc.orgmdpi.comnih.govescholarship.org A key application of these computational methods is the calculation of spectroscopic properties, such as 29Si NMR chemical shifts, which can be correlated with experimental data to validate theoretical models. rsc.orgescholarship.org

One significant area of investigation has been the formation of the triisopropylsilylium ion (iPr₃Si⁺). DFT calculations have been used to study the structure of silylium (B1239981) ions and ion pairs. rsc.orgmdpi.com For example, a study on the [iPr₃Si][(RFO)₃Al–OSi^] ion pair, using the B3LYP/6-31G(d,p) level of theory for optimization, calculated a 29Si NMR chemical shift of 67 ppm, which was in good agreement with experimental results. scispace.com The optimized geometry revealed that the iPr₃Si⁺ fragment coordinates to a siloxane bridge on the support surface. scispace.com Such studies are crucial for understanding the nature of the reactive intermediates in ionic reactions.

Computational models have also been used to probe reaction barriers and selectivity. In studies of catalytic C–H insertion reactions, DFT was used to optimize the structures of catalysts and substrates to create models that could rationalize the observed enantioselectivities. nih.govnsf.gov Similarly, quantum mechanical calculations have been performed on the oxidation of trialkylsilanes, providing theoretical activation energies that can be compared with experimental values to support proposed transition state structures. acs.orgiastate.edu

| System Studied | Computational Method/Functional | Focus of Study | Reference |

|---|---|---|---|

| iPr₃Si-X compounds and iPr₃Si⁺ | M06-L/6-31G(d,p) | Geometry optimization and 29Si NMR chemical shift calculation. | rsc.org |

| Et₃SiH + CH₃Re(O)₂(η²-O₂) | Quantum Mechanics (unspecified) | Calculation of transition state structure and activation energy. | acs.orgiastate.edu |

| [iPr₃Si][(RFO)₃Al–OSi^] ion pair | B3LYP/6-31G(d,p) for optimization; M06L for NMR | Structure, bonding, and 29Si NMR chemical shift prediction. | scispace.com |

| Vinyl Cation C–H Insertion | PBE1PBE-D3BJ/def2-SVP | Optimization of catalyst and substrate to model enantioselectivity. | nih.gov |

Mechanistic Elucidation of this compound-Mediated Transformations

The mechanistic pathways of reactions involving this compound are diverse, ranging from ionic to radical processes. ontosight.aigelest.com Detailed studies combining experimental evidence, such as kinetics and isotopic labeling, with computational analysis have been crucial for elucidating these mechanisms.

A classic role for this compound is as a cation scavenger in acidic conditions, particularly in peptide synthesis. nih.gov The mechanism involves the donation of a hydride ion from the Si-H bond to a carbocation intermediate, which is formed during the acid-catalyzed cleavage of protecting groups. nih.gov This process is generally irreversible and drives the deprotection reaction to completion. nih.gov More complex roles have also been identified; for instance, in the deprotection of cysteine residues, this compound can act as a reducing agent to facilitate the removal of S-protecting groups like acetamidomethyl (Acm) and may also promote disulfide bond formation through a mechanism speculated to involve transient silicon-sulfur bonding. nih.govresearchgate.net

In oxidation reactions, the mechanism of oxygen insertion into the Si-H bond of trialkylsilanes catalyzed by methyltrioxorhenium has been investigated. Kinetic studies, including a kinetic isotope effect of 2.1 for the reaction of (n-Bu)₃Si-H versus (n-Bu)₃Si-D, support a transition state model where Si-H bond breaking occurs concurrently with O-H and Si-O bond formation. acs.orgiastate.edu

More complex mechanisms are observed in transition metal-catalyzed reactions. The activation of the Si-H bond across a polar Ruthenium-Sulfur (Ru-S) bond was shown to proceed via a cooperative heterolytic cleavage. d-nb.info This process occurs without a change in the metal's oxidation state, generating a ruthenium(II) hydride and a sulfur-stabilized silylium species. d-nb.info In other transformations, such as the palladium-catalyzed meta-selective C-H alkynylation, mechanistic studies including kinetic isotope effects suggest a pathway involving a 1,2-migratory insertion followed by β-bromide elimination, which is an alternative to the more common oxidative addition/reductive elimination cycle. chemrxiv.org

| Reaction Type | Proposed Mechanism | Key Mechanistic Features | Reference |

|---|---|---|---|

| Protecting Group Cleavage (Peptide Synthesis) | Ionic Hydride Transfer | Donation of hydride to a carbocation intermediate; irreversible scavenging. | nih.gov |

| Cysteine Deprotection | Reductive Cleavage | TIS acts as a reductant, not just a scavenger; may involve transient Si-S bonds. | nih.govresearchgate.net |

| Catalytic Oxidation (with MTO/H₂O₂) | Concerted Oxygen Insertion | Simultaneous Si-H bond breaking and O-H/Si-O bond making in the transition state. | acs.orgiastate.edu |

| Si-H Activation at Ru-S bond | Cooperative Heterolytic Cleavage | Si-H bond splits across the Ru-S bond without changing the metal's oxidation state. | d-nb.info |

Theoretical Approaches to Understanding Si-H Bond Activation in this compound

Understanding the activation of the strong, yet reactive, silicon-hydrogen bond is central to the chemistry of this compound. Theoretical and computational approaches have been fundamental in building models that explain how this bond is cleaved and participates in reactions.

One approach involves establishing linear free-energy relationships (LFERs). For the oxidation of a series of trialkylsilanes, a linear correlation was found between the logarithm of the reaction rate constant and the stretching frequency of the Si-H bond as measured by infrared spectroscopy. acs.orgiastate.edu This relationship demonstrates that a weaker Si-H bond (lower stretching frequency) leads to a higher reaction rate, providing a quantitative model for how electronic effects of the alkyl groups influence reactivity. acs.org The negative slope of a Hammett-type plot for this reaction further indicated that the silicon atom becomes more positive in the activated complex, consistent with an electrophilic attack on the hydridic hydrogen. iastate.edu

DFT calculations provide a powerful framework for dissecting Si-H activation. Theoretical studies on the intramolecular activation of the Si-H bond in arylsilanes have shown that the presence of an ortho-assisting group, particularly one with a negatively charged oxygen atom, can chelate to the silicon atom. rsc.org This coordination leads to a five-coordinated silicon species, which increases the hydridic character of the Si-H hydrogen and lowers the activation barrier for its cleavage. rsc.org These calculations also revealed that a significant trans effect in the preferred geometry of the intermediate enhances the reactivity of the Si-H bond. rsc.org

The relationship between 29Si NMR chemical shifts and the degree of silylium ion character is another powerful theoretical concept. Computational studies have shown that a significant downfield shift in the 29Si NMR spectrum is indicative of the formation of an electrophilic, cationic silicon species. rsc.orgd-nb.info By calibrating DFT calculations with experimental NMR data, researchers can assess the extent of Si-H bond activation and positive charge development on the silicon atom in various chemical environments, from solution-phase ion pairs to surface-supported species. rsc.orgscispace.com Quantum-chemical analyses have also detailed the pathway for Si-H activation at metal centers, describing a process that can begin with a barrierless electrophilic coordination of the Si-H bond to a Lewis acidic metal, followed by a concerted heterolytic cleavage through a well-defined transition state. d-nb.info

Radical Chemistry Involving this compound

Beyond its ionic reactivity, this compound and its derivatives are actively involved in radical chemistry. Organosilanes can function as free-radical reducing agents, often providing a milder and safer alternative to other reagents like tin hydrides. gelest.com In these reactions, the Si-H bond is cleaved homolytically to generate the triisopropylsilyl radical (iPr₃Si•), which then participates in radical chain processes. ontosight.ai A common application is the reduction of alkyl halides to the corresponding alkanes. ontosight.ai

The triisopropylsilyl group is also used strategically to stabilize radical species. In one study, a highly persistent tri(9-anthryl)methyl (TAntM) radical was synthesized with a triisopropylsilylethynyl (TIPS-ethynyl) substituent. rsc.orgresearchgate.netnih.gov This radical showed exceptional stability, remaining intact in air for at least a month. rsc.orgnih.gov The stability was attributed to two factors: the bulky TIPS group provides kinetic protection, sterically hindering dimerization or reaction at the radical center, while the silylethynyl moiety also contributes to electronic stabilization through delocalization of the unpaired electron. researchgate.net

Furthermore, derivatives of this compound have been designed to participate in photoredox catalysis for the generation of radicals. The compound 9,10-bis[(triisopropylsilyl)ethynyl]anthracene (B1512862) was developed as an organic photocatalyst that can initiate polymerization reactions under mild irradiation with visible light. acs.org The proposed mechanism involves an oxidative cycle where the electronically excited anthracene (B1667546) core interacts with a diphenyl iodonium (B1229267) salt and a silane (B1218182) to generate free radicals. The formation of radical intermediates in this system was confirmed by electron spin resonance (ESR) spectroscopy. acs.org

| System/Reaction | Role of this compound/TIPS group | Key Findings | Reference |

|---|---|---|---|

| Radical reduction of alkyl halides | Radical reducing agent | TIPS-H serves as a source of the iPr₃Si• radical for chain reactions. | ontosight.aigelest.com |

| TIPS-ethynyl substituted TAntM radical | Stabilizing group | The TIPS-ethynyl group enhances radical persistence through steric and electronic effects. | rsc.orgresearchgate.net |

| 9,10-bis(TIPS-ethynyl)anthracene | Component of a photocatalyst | Enables photoredox catalysis for free radical generation under soft irradiation. | acs.org |

Analytical and Spectroscopic Characterization Techniques Relevant to Triisopropylsilane Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy in Triisopropylsilane Derivatization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound and its derivatives. nih.gov ¹H, ¹³C, and ²⁹Si NMR provide specific information about the structure and electronic environment of the molecule.

¹³C NMR Spectroscopy: The carbon atoms of the isopropyl groups in TIPS derivatives have characteristic chemical shifts. For instance, in various triisopropyl(alkynyl)silane compounds, the isopropyl methine carbon (CH) appears around 11.5 ppm and the methyl carbons (CH₃) appear around 18.8 ppm. These values can vary slightly depending on the substituent attached to the silicon atom.

²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly valuable for directly probing the silicon environment. The chemical shift of the silicon atom is highly sensitive to the nature of the substituents attached to it. rsc.org For this compound itself, the ²⁹Si NMR signal is observed at approximately 13 ppm. rsc.org In derivatized compounds, this shift can change significantly. For example, in triisopropyl(phenyl)silane, the signal appears around -7.49 ppm. rsc.org A more deshielded signal, in the range of 75-120 ppm, can be indicative of the formation of silylium-like species. rsc.org

Table 1: Typical NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Type | Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|---|

| This compound | ¹H | Si-H | ~3.325 |

| This compound | ¹H | CH(CH₃ )₂ | ~1.07 |

| TIPS-ether (TIPS-OR) | ¹H | H -C-O-Si | 3.5 - 5.5 |

| Triisopropyl(alkynyl)silane | ¹³C | C H(CH₃)₂ | ~11.5 |

| Triisopropyl(alkynyl)silane | ¹³C | CH(C H₃)₂ | ~18.8 |

| This compound | ²⁹Si | Si -H | ~13 |

| Triisopropyl(phenyl)silane | ²⁹Si | Si -Phenyl | ~-7.5 |

Infrared (IR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and monitoring the progress of reactions involving this compound. acs.org The presence or absence of specific absorption bands provides direct evidence for the conversion of reactants to products.

A key feature in the IR spectrum of this compound is the strong Si-H stretching vibration, which appears in the 2280-2080 cm⁻¹ range. gelest.com The disappearance of this characteristic band is a reliable indicator of the consumption of the hydrosilane in a reaction, such as a hydrosilylation or a silylation of an alcohol. pstc.org For example, when this compound reacts with an alcohol to form a TIPS ether, the Si-H peak vanishes, and the broad O-H stretching band of the alcohol (typically around 3300-3500 cm⁻¹) is replaced by a strong C-O stretching band in the 1300-1000 cm⁻¹ region. libretexts.orgacs.orgfiveable.me

The C-O stretching band in silyl (B83357) ethers typically appears between 1050 and 1150 cm⁻¹. libretexts.org While other absorptions can occur in this fingerprint region, the concomitant disappearance of the Si-H and O-H bands provides strong evidence for the formation of the silyl ether. libretexts.orgmasterorganicchemistry.com Phenyl alkyl ethers containing a silyl group may show two distinct C-O stretching absorptions. libretexts.org

Table 2: Key IR Absorption Frequencies for this compound Chemistry This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance in TIPS Chemistry |

|---|---|---|---|

| Si-H | Stretch | 2280 - 2080 | Present in this compound; disappears upon reaction. gelest.com |

| O-H (Alcohol) | Stretch (Broad) | 3500 - 3300 | Present in alcohol reactant; disappears upon formation of TIPS ether. acs.org |

| C-O (Silyl Ether) | Stretch | 1150 - 1050 | Appears upon formation of a TIPS ether. libretexts.org |

| sp³ C-H | Stretch | 3000 - 2800 | Present in most organic molecules containing alkyl groups. fiveable.me |

Mass Spectrometry (MS) of this compound Compounds

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound compounds and to gain structural information through the analysis of fragmentation patterns. nist.gov Electron ionization (EI) is a common technique where the molecule is ionized, often leading to the formation of a molecular ion (M⁺) and various fragment ions. chemguide.co.uk

The molecular ion peak for this compound (C₉H₂₂Si) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 158.36. nist.gov In derivatives, the fragmentation patterns can be diagnostic. A common fragmentation pathway for silyl ethers involves the loss of one of the isopropyl groups. For compounds containing the triisopropylsilyl group, characteristic fragment ions can be observed, which helps in the identification of the structure. nih.gov

In the context of peptide synthesis, where TIPS is often used as a scavenger during the cleavage of protecting groups, mass spectrometry is essential for confirming the identity and purity of the final peptoid product. units.it Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) allow for detailed sequence analysis by correlating the observed fragmentation patterns with the theoretical fragments of the peptoid structure. units.it High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule.

Fluorescence Correlation Spectroscopy (FCS) in this compound-Related Systems

Fluorescence Correlation Spectroscopy (FCS) is a high-sensitivity technique used to study molecular dynamics, concentration, and interactions at the single-molecule level. frontiersin.orgwikipedia.org It analyzes fluctuations in fluorescence intensity as fluorescently labeled molecules diffuse through a tiny, focused laser beam. frontiersin.org While this compound itself is not fluorescent, it can be incorporated into systems designed for FCS analysis.

For instance, fluorescent probes can be derivatized with silyl groups, including those related to TIPS, to enhance their properties or to direct them to specific environments. rsc.org Silyl-substituted pyrenes, for example, have been developed as fluorescent probes with high quantum yields. rsc.org FCS can then be used to measure the diffusion coefficient and concentration of these silyl-containing fluorescent molecules. frontiersin.org This provides information about the size of the molecule (via its hydrodynamic radius) and its interactions with the surrounding environment. frontiersin.orgnih.gov Although direct applications of FCS to this compound are not common, the principles of FCS are relevant for studying the behavior of complex molecules and materials that incorporate silyl moieties. rug.nlmpg.denih.gov

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile compounds. It is particularly useful for assessing the purity of this compound and for monitoring the progress of reactions where it is a reactant or product. ruifuchemical.com

In a typical GC analysis, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), is used to detect the compounds as they elute from the column. dss.go.th The purity of a this compound sample can be determined by the relative area of its peak in the resulting chromatogram; Tokyo Chemical Industry, for example, specifies a purity of >98.0% by GC for its product.

GC is also an effective tool for monitoring reactions. For example, in the synthesis of triisopropylchlorosilane from this compound, GC analysis can be used to track the disappearance of the starting material and the appearance of the product peak, confirming the reaction's completion. google.com The coupling of GC with mass spectrometry (GC-MS) is especially powerful, as it allows for the definitive identification of the peaks in the chromatogram based on their mass spectra. rsc.orglibretexts.org

Emerging Research Frontiers and Future Directions in Triisopropylsilane Chemistry

Development of Novel Triisopropylsilane-Based Reagents and Catalysts

The bulky triisopropylsilyl group is instrumental in the design of new reagents and catalysts with enhanced selectivity and stability.

Selective Reducing Agents : this compound is recognized as a mild and selective reducing agent. gelest.com Its low toxicity and ease of handling make it a valuable alternative to other metal-based hydrides. gelest.com In the presence of a Lewis acid like titanium (IV) chloride, it can selectively reduce ketones and aldehydes to their corresponding alkanes and epoxides to alcohols. sigmaaldrich.com Current research is focused on expanding the scope of these selective reductions.

Catalyst Development : In catalysis, this compound is used in conjunction with transition metals to create highly effective catalytic systems. acs.org For instance, metal-complexed catalysts are being explored for the enantioselective reduction of various substrates. acs.org The steric and electronic properties of silanes like this compound are fine-tuned to maximize yield and enantioselectivity in these reactions. acs.org Iron-based catalysts, which are earth-abundant and have low toxicity, are gaining attention for various organic transformations, and this compound can play a role in these systems. mdpi.com The development of novel catalysts, including those that don't rely on rare elements like iridium, is a key area of research for applications such as green hydrogen production. diamond.ac.uk

Protecting Groups : The triisopropylsilyl group is a crucial protecting group in organic synthesis, particularly for alcohols. chemimpex.com Its steric hindrance allows for selective reactions in the synthesis of complex molecules like pharmaceuticals and fine chemicals. chemimpex.com Research continues to explore its application in the synthesis of nucleosides, nucleotides, and carbohydrates. dakenchem.com

A notable area of development is in the enantioselective reduction of ketones. The table below summarizes the performance of various catalyst systems, some of which utilize silanes, in the asymmetric reduction of acetophenone.

| Catalyst System | Ligand | Silane (B1218182) | Yield (%) | Enantiomeric Excess (ee, %) |

| Rh(I) complex | P,N-planar chiral ligands | Diarylsilanes | High | Exceptional |

| Cu-(S,S)-L25 | (S,S)-L25 | - | High | High |

| Cu-(R)-L4 | (R)-L4 | - | - | - |

| Titanium precatalyst | (R,R)-L1 | PMHS | Good | High |

Data sourced from studies on asymmetric reductions. acs.org

Green Chemistry Approaches Utilizing this compound

The principles of green chemistry are increasingly being applied to synthetic processes, and this compound is proving to be a valuable tool in this endeavor.

Atom Economy : Hydrosilylation reactions, where this compound is a key reagent, are often atom-economical, meaning that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

Safer Solvents and Reagents : Research is focused on using this compound in more environmentally benign solvent systems. For example, in solid-phase peptide synthesis (SPPS), a "green" deprotection protocol has been developed using trifluoroacetic acid (TFA) and this compound (TIS) in greener solvents like ethyl acetate (B1210297) (EtOAc) and acetonitrile (B52724) (MeCN). rsc.org This approach aims to make complex peptide synthesis more sustainable. rsc.org

Reduced Environmental Impact : this compound's high stability and selective reactivity contribute to its environmental benefits. dakenchem.com Its use can lead to minimal volatile organic compound (VOC) emissions, making it a safer and more eco-friendly option in various industrial applications. dakenchem.com

This compound in Advanced Materials Science Research

The versatility of this compound extends to the field of materials science, where it is used to create advanced materials with tailored properties. chemimpex.commaglobalresources.com

This compound and its derivatives are effective cross-linking agents in the production of silicone-based materials. dakenchem.comhengdasilane.com

Mechanism : Silane cross-linking involves the reaction of the organofunctional group of the silane with the polymer backbone. sinosil.com Moisture then activates the alkoxy groups on the silane to form silanol, which in turn reacts to form stable siloxane (Si-O-Si) bonds between polymer chains. sinosil.com

Improved Properties : This cross-linking process enhances the mechanical strength, thermal stability, flexibility, durability, and chemical resistance of materials like silicone rubbers and resins. dakenchem.comhengdasilane.com These improved materials find applications in high-performance plastics, adhesives, and sealants. zmsilane.com

The following table outlines the general characteristics of different Room Temperature Vulcanizing (RTV) silicone cure systems, where silane crosslinkers are pivotal.

| RTV Cure System | Characteristics |

| Acetoxy | Relatively fast cure time, good adhesion, but can be corrosive due to acetic acid by-product. sinosil.com |

| Alkoxy | Longer cure time, non-corrosive by-product with a less objectionable odor, but adhesion may not be as strong as acetoxy systems. sinosil.com |

| Oxime | Low corrosion, but longer cure times than acetoxy or alkoxy systems. sinosil.com |

The hydrophobic nature of the triisopropylsilyl group makes it ideal for surface modification applications. chemimpex.com

Waterproofing : this compound is used as an additive in coatings and waterproofing agents for construction materials, protecting them from water damage and environmental degradation. dakenchem.com

Antifouling Coatings : In marine applications, this compound is a component in environmentally friendly antifouling coatings. dakenchem.com These coatings prevent the growth of marine organisms like algae and barnacles on ship hulls. dakenchem.com

Enhanced Adhesion : As a silane coupling agent, it improves the adhesion of coatings and sealants to various surfaces, which is critical in the automotive and construction industries. chemimpex.com

This compound serves as a crucial precursor for the synthesis of various silicon-based materials. chemimpex.commaglobalresources.comguidechem.com

Silicon Carbide (SiC) : In the fabrication of SiC membranes for applications like gas separation, this compound can be used as a precursor in chemical vapor deposition (CVD) processes. mdpi.com The precursor is carried into the pores of a substrate where it reacts to form a dense SiC membrane layer. mdpi.com

Silicon Nanoparticles : It can also be used in the preparation of silicon nanoparticles by reacting it with a suitable reducing agent. xdbiochems.com

Silicone Materials : It is a key intermediate in the synthesis of advanced silicone materials used in a wide range of products including coatings, adhesives, and sealants. maglobalresources.com

Surface Modification and Coating Applications (e.g., Waterproofing, Antifouling)

Biological and Medicinal Chemistry Applications of this compound Derivatives

While research into the direct biological and medicinal applications of this compound itself is limited, its derivatives and its role as a reagent in the synthesis of bioactive molecules are significant.

Peptide and Drug Synthesis : this compound is widely used as a reducing agent and scavenger in peptide synthesis, particularly during the cleavage of protecting groups from synthesized peptides. maglobalresources.comgoogle.com For instance, it is used with trifluoroacetic acid to remove protecting groups from cysteine residues. sigmaaldrich.com This is a critical step in the production of many therapeutic peptides.

Synthesis of Bioactive Molecules : The triisopropylsilyl protecting group is employed in the multi-step synthesis of complex organic molecules with potential therapeutic applications, such as in the development of cytotoxic agents or other medicinal compounds. semanticscholar.org

Derivatives with Biological Activity : While not this compound itself, other organosilicon compounds and various heterocyclic derivatives, such as those containing triazole or thiourea (B124793) moieties, have shown a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. frontiersin.orgsciencepublishinggroup.com The synthetic methodologies often employed in creating these complex molecules can involve reagents and protecting groups related to the broader class of organosilanes. Research in medicinal chemistry continues to explore the synthesis and biological evaluation of novel compounds where silyl (B83357) ethers and related structures play a key role. vietnamjournal.runih.gov

Q & A

Q. What is the role of TIS in peptide synthesis, and how does it function as both a scavenger and reductant?

TIS is critical in solid-phase peptide synthesis (SPPS) for removing cysteine-S-protecting groups (e.g., Acm, Mob, Trt) during acidolytic cleavage. It acts as a scavenger by stabilizing carbocation intermediates formed during acidolysis, driving the reaction equilibrium toward deprotection . Simultaneously, its reductive properties arise from Si–H bond polarization, enabling hydride transfer to reduce disulfide bonds or stabilize reactive intermediates . For example, in TFA/TIS/H₂O (96/2/2), TIS enhances cleavage efficiency while minimizing side reactions like Trp oxidation .

Q. What factors influence the efficiency of TIS in removing cysteine-S-protecting groups?

Key factors include:

- Concentration : 2% TIS in TFA is standard for Acm/Mob deprotection, but higher concentrations (up to 5%) may improve yields for stable groups like But .

- Temperature : Elevated temperatures (37°C vs. RT) accelerate Acm removal but risk over-deprotection. For example, Cys(Acm) shows ~80% deprotection at 37°C vs. <10% at RT .

- Reaction time : Prolonged incubation (12–24 hours) ensures complete deprotection but may promote disulfide bond rearrangement .

Table 1 : Deprotection Efficiency of Cys Protecting Groups Under TFA/TIS

| Protecting Group | TIS (%) | Temp (°C) | Time (h) | Deprotection (%) |

|---|---|---|---|---|

| Cys(Acm) | 2 | 37 | 12 | 80–90 |